

3-Methoxybenzenethiol chemical structure and formula

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Compound of Interest

Compound Name: 3-Methoxybenzenethiol

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An In-Depth Technical Guide to **3-Methoxybenzenethiol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methoxybenzenethiol** (CAS No. 15570-12-4), a key reagent in organic synthesis with applications in the pharmaceutical and fragrance industries.^[1] This document details its chemical structure, physicochemical properties, spectroscopic data, experimental protocols for its synthesis and handling, and relevant safety information. The information is presented to support its use in research and development environments.

Chemical Structure and Properties

3-Methoxybenzenethiol, also known as m-methoxythiophenol or 3-mercaptoanisole, is an aromatic thiol compound.^{[1][2]} Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a thiol group (-SH) at the meta position.^[1]

Chemical Formula and Structure

The chemical formula for **3-Methoxybenzenethiol** is C₇H₈OS.^{[1][2]}

Caption: 2D structure of **3-Methoxybenzenethiol**.

Physicochemical Properties

The key quantitative properties of **3-Methoxybenzenethiol** are summarized in the table below. It is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.^[1] It is soluble in organic solvents like methanol, benzene, and toluene, but not miscible with water.^[3]

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ OS	^[1] ^[2]
Molecular Weight	140.20 g/mol	^[2]
CAS Number	15570-12-4	^[1]
Appearance	Clear colorless to light yellow liquid	^[1]
Density	1.13 g/mL at 25 °C	^[3]
Boiling Point	223-226 °C (lit.)	^[3]
74.5 °C at 2.0 Torr	^[4]	
Refractive Index (n _D ²⁰)	1.587 (lit.)	^[3]
pKa	6.36 ± 0.10 (Predicted)	^[1]
Flash Point	96 °C (205 °F)	^[5] ^[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Methoxybenzenethiol**.

Spectroscopic Data	Key Features and Peaks	Reference(s)
¹ H NMR (in CDCl ₃)	Aromatic Protons (Ar-H): δ 6.6-7.2 ppm (multiplet, 4H). Methoxy Protons (-OCH ₃): δ ~3.76 ppm (singlet, 3H). Thiol Proton (-SH): δ ~3.45 ppm (singlet, 1H).	[1]
¹³ C NMR	Aromatic Carbons: Peaks typically appear between δ 100-160 ppm. Methoxy Carbon (-OCH ₃): A peak is observed around δ 55 ppm.	[5]
Infrared (IR)	Key absorptions include S-H stretching (around 2550 cm ⁻¹), C-O stretching (around 1250 cm ⁻¹), and aromatic C=C stretching (around 1600 cm ⁻¹). The technique is often performed on a neat (liquid) sample.	[2][3]
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is observed at m/z = 140. A significant fragment is often seen at m/z = 125, corresponding to the loss of a methyl group (-CH ₃).	[2][3]

Experimental Protocols

Synthesis Protocol via Copper-Catalyzed Thiolation

This protocol describes a general method for the synthesis of aryl thiols from aryl iodides, which can be applied to produce **3-Methoxybenzenethiol** from 3-iodoanisole.[7] This method is noted for being a form of green chemistry.[7]

Materials:

- 3-Iodoanisole (1 mmol)
- Sodium sulfide nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$, 3 mmol)
- Copper powder (0.1 mmol)
- 1,2-Ethanedithiol (0.1 mmol)
- Dimethyl sulfoxide (DMSO, 2 mL)
- 5% Hydrochloric acid (aq)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Test tube with magnetic stir bar
- Oil bath

Procedure:

- To a test tube containing a magnetic stir bar, add 3-iodoanisole (1 mmol), copper powder (6.35 mg, 0.1 mmol), and sodium sulfide nonahydrate (720.54 mg, 3 mmol).^[7]
- Add 2 mL of DMSO to the test tube.^[7]
- Flush the test tube with an inert gas, such as argon.^[7]
- Add 1,2-ethanedithiol (8.4 μL , 0.1 mmol) to the reaction mixture.^[7]
- Stir the mixture in an oil bath preheated to 100 °C for 20 hours.^[7]
- After 20 hours, remove the test tube from the oil bath and allow it to cool to room temperature.^[7]

- Partition the reaction mixture between 5% aqueous HCl and ethyl acetate.[7]
- Separate the organic layer. Wash it sequentially with water and brine.[7]
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum to yield the crude product.[7]
- Purify the crude product by column chromatography using an ethyl acetate/n-hexane eluent system to obtain pure **3-Methoxybenzenethiol**. [7]

Safe Handling and Storage Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling **3-Methoxybenzenethiol**.

Personal Protective Equipment (PPE):

- Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5]
- Respiratory Protection: Use only in a chemical fume hood.[5] If inhalation risk is high, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[5]

Handling Procedures:

- Always handle **3-Methoxybenzenethiol** under an inert atmosphere (e.g., argon or nitrogen) as it is air-sensitive.[5]
- Avoid contact with eyes, skin, and clothing.[5]
- Avoid inhalation of vapor or mist.[5]
- Keep the container tightly closed when not in use.[5]

- Facilities must be equipped with an eyewash station and a safety shower.[5]

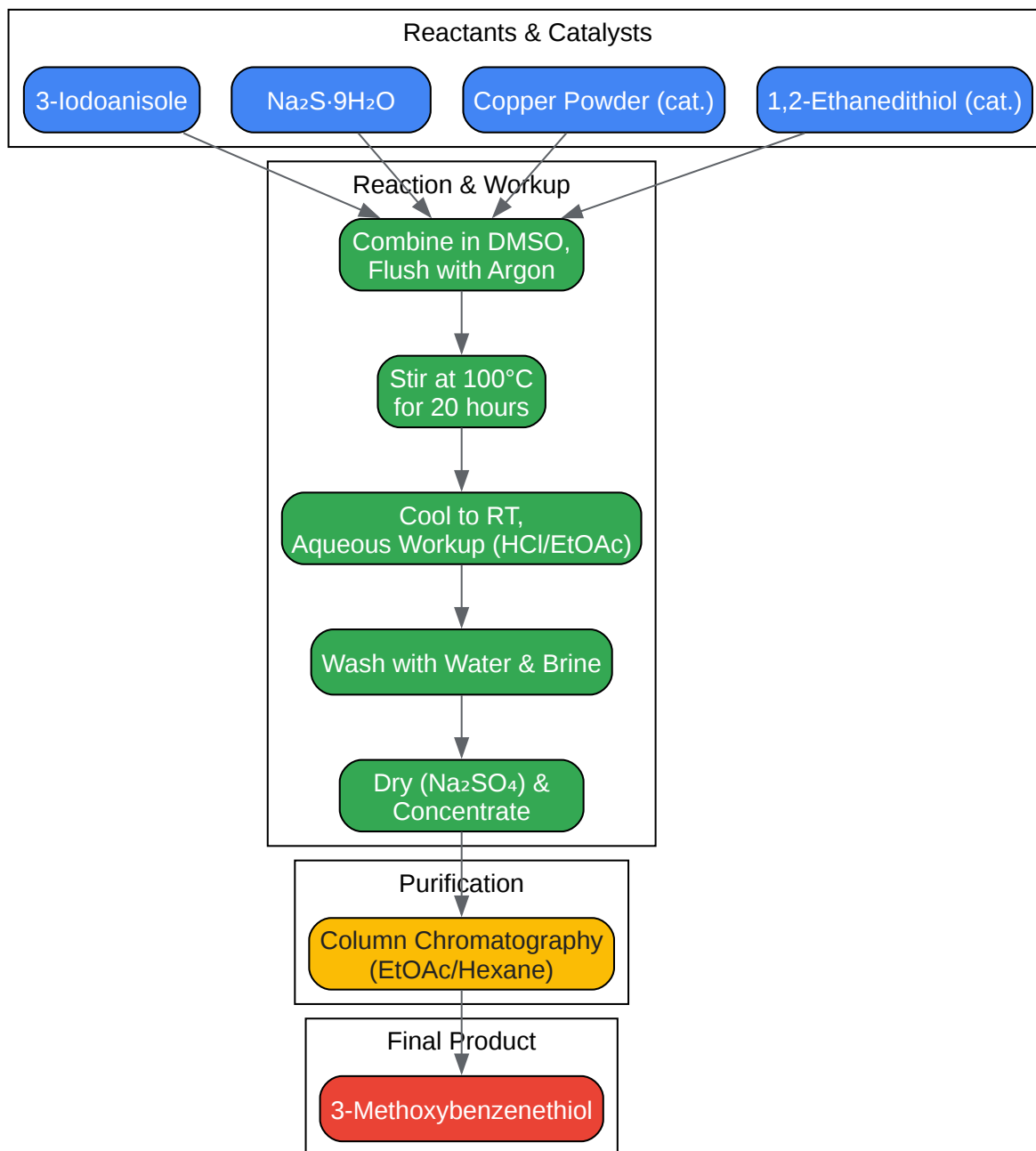
Storage:

- Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]
- Store in a tightly sealed container under an inert atmosphere to prevent degradation.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the copper-catalyzed synthesis of **3-Methoxybenzenethiol**.

Synthesis Workflow of 3-Methoxybenzenethiol

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **3-Methoxybenzenethiol**.

Applications in Research and Drug Development

3-Methoxybenzenethiol serves as a versatile building block in organic chemistry.[1]

- **Organic Synthesis:** It is used as a reagent to introduce the 3-methoxyphenylthio moiety into various molecular scaffolds. Its thiol group is highly reactive and can participate in nucleophilic substitution and oxidation reactions.[1]
- **Pharmaceuticals:** The structural motif is found in various biologically active compounds, making it a valuable intermediate in drug discovery and development.
- **Other Industries:** It also finds use in the manufacturing of dyes and as a fragrance ingredient in the perfumery industry.[1]

Safety and Hazard Information

3-Methoxybenzenethiol is a hazardous substance and must be handled with care.

- **Hazard Statements:** The compound is harmful if swallowed, harmful in contact with skin, and may be harmful if inhaled.[2] It causes skin and serious eye irritation.[2]
- **First Aid Measures:**
 - In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
 - In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. [5]
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]
 - If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
- In all cases of exposure, seek immediate medical attention.[1][5]

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